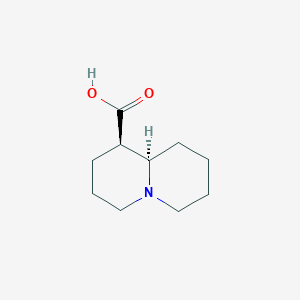

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQJGZAVMHNFNY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486720 | |

| Record name | (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-99-2, 1291023-76-1 | |

| Record name | (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Quinolizine Derivatives

The most common and established method for preparing (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid involves catalytic hydrogenation of quinolizine or its derivatives. This process is conducted under carefully controlled conditions to ensure the correct stereochemistry and high purity of the product.

- Catalysts Used : Palladium on carbon (Pd/C) is the preferred catalyst due to its efficiency in hydrogenation reactions.

- Reaction Atmosphere : Hydrogen gas under controlled pressure.

- Temperature and Pressure : Typically mild to moderate temperatures and pressures are maintained to optimize yield and stereoselectivity.

- Reaction Medium : Often carried out in inert solvents to prevent side reactions.

- Outcome : The hydrogenation saturates the quinolizine ring system, producing the octahydro derivative with the desired (1R,9aR) stereochemistry.

Industrial Scale Production

Industrial synthesis follows the same fundamental hydrogenation principles but employs:

- High-pressure hydrogenation reactors for enhanced reaction rates.

- Continuous flow systems to improve scalability and consistency.

- Quality control techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product purity and stereochemical integrity.

Additional Synthetic Routes and Modifications

While hydrogenation is the primary route, further chemical transformations are applied to modify or functionalize the compound:

- Oxidation : Using oxidizing agents like potassium permanganate to introduce or modify functional groups.

- Reduction : Employing reducing agents such as lithium aluminum hydride for further saturation or modification.

- Substitution Reactions : Nucleophilic substitution on the carboxylic acid group with amines or alcohols to create derivatives.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Scale | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium on carbon, H2 | Controlled temp & pressure | Lab & Industrial | Ensures (1R,9aR) stereochemistry |

| High-pressure Hydrogenation | Pd/C, H2 | High pressure, continuous flow | Industrial | Optimized for yield and purity |

| Oxidation | Potassium permanganate | Controlled temperature | Lab scale | Functional group modification |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | Lab scale | Further saturation or derivative prep |

| Nucleophilic Substitution | Amines, alcohols | Inert atmosphere, controlled T | Lab scale | Derivative synthesis |

Research Findings and Notes

- The stereochemical control during hydrogenation is critical; improper conditions can lead to racemization or undesired isomers.

- The use of Pd/C catalyst is well-documented for its selectivity and efficiency in producing the (1R,9aR) isomer.

- Industrial processes emphasize continuous flow hydrogenation to maintain consistent product quality and scalability.

- Quality control via HPLC and NMR is essential to confirm the stereochemical purity and absence of impurities.

- The compound’s carboxylic acid group allows for versatile chemical modifications, expanding its utility in pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include quinolizidine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Chiral Building Block : The compound serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

- Reactivity : It undergoes various chemical reactions including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives useful in further chemical synthesis.

Biology

- Enzyme Mechanisms : Used in studying enzyme mechanisms and as a ligand in biochemical assays.

- Biological Activity : The compound exhibits significant biological activities, potentially influencing neurotransmitter receptors and enzymes.

Medicine

- Pharmaceutical Intermediate : It acts as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders. For instance, derivatives of this compound have been explored for their potential in treating conditions such as anxiety and depression.

| Application Area | Details |

|---|---|

| Chemistry | Chiral building block for asymmetric synthesis |

| Biology | Study of enzyme mechanisms; ligand in assays |

| Medicine | Intermediate for pharmaceuticals targeting neurological disorders |

Industry

- Agrochemicals : The compound is also utilized in the production of agrochemicals and other specialty chemicals.

Case Study 1: Synthesis of Pharmaceutical Compounds

Research has demonstrated that (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid can be transformed into various pharmacologically active compounds. For example, studies have shown its effectiveness as a precursor for synthesizing compounds with potential anxiolytic properties .

Case Study 2: Enzyme Interaction Studies

In biochemical assays, this compound has been used to explore its interaction with acetylcholinesterase, revealing insights into its role as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the quinolizine-carboxylic acid family, which includes derivatives with varying substituents, stereochemistry, and ring saturation. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

*CAS number corresponds to the hydrochloride salt form.

Key Differences and Implications

Ring Saturation and Rigidity: The fully saturated octahydro-quinolizine backbone in (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid enhances conformational rigidity compared to partially unsaturated analogues like 2-oxopiperidine-3-carboxylic acid. This rigidity may improve binding specificity in enzyme inhibition .

Functional Groups :

- The carboxylic acid group in the target compound contrasts with the ketone or phosphorothioate groups in analogues. For example, the phosphorothioate derivative (CAS: 60365-68-6) exhibits pesticidal activity due to sulfur’s electronegativity and hydrolytic stability .

Stereochemical Influence: The (1R,9aR) configuration distinguishes the compound from racemic mixtures (e.g., rac-(3aR,7aS)-3a-amino-octahydro-1H-indol-2-one), which may exhibit reduced bioactivity due to enantiomeric competition .

Biological Activity

(1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid is a chiral compound belonging to the quinolizidine alkaloids, which are known for their diverse biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Overview of the Compound

The compound has a unique structure characterized by a quinolizidine ring system and a carboxylic acid functional group. Its stereochemistry contributes to its biological activity, making it a valuable subject of study in medicinal chemistry.

Antimicrobial Properties

Research has indicated that (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi, suggesting its potential as a natural antimicrobial agent.

Case Study: Antimicrobial Screening

- Pathogens Tested : Escherichia coli, Staphylococcus aureus, Candida albicans

- Results : The compound demonstrated an inhibition zone of 15 mm against E. coli and 12 mm against S. aureus at a concentration of 100 µg/mL.

Anticancer Properties

The anticancer potential of (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid has been explored in several studies. It has been found to induce apoptosis in cancer cell lines, which is crucial for cancer treatment.

Research Findings on Anticancer Activity

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

- IC50 Values : The IC50 for HeLa cells was reported at 25 µM and for MCF-7 cells at 30 µM.

The biological effects of (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid are attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in disease pathways. For example, it may inhibit enzymes that contribute to tumor growth or activate receptors that promote beneficial cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid | Structure | Antimicrobial, Anticancer | 25 (HeLa) |

| Quinolizidine Alkaloid A | Structure | Antimicrobial | 35 |

| Quinolizidine Alkaloid B | Structure | Anticancer | 40 |

Applications in Medicine

Due to its promising biological activities, (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid is being investigated for various therapeutic applications:

- Neurological Disorders : Potential as a therapeutic agent targeting neurotransmitter systems.

- Infectious Diseases : Development as an antimicrobial agent against resistant strains.

Q & A

Q. What are the recommended methods for synthesizing (1R,9aR)-octahydro-2H-quinolizine-1-carboxylic acid in laboratory settings?

Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or quinolizidine derivatives. For structurally similar compounds, protocols often use catalytic hydrogenation, stereoselective cyclization, or carboxylation under controlled pH and temperature . Key steps include ensuring stereochemical fidelity (via chiral catalysts) and purification using column chromatography or recrystallization. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry by identifying proton environments and coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration for stereoisomers .

- Chiral HPLC : Separates enantiomers to validate optical purity .

Q. How should researchers handle stability concerns during storage and experimental use?

The compound is hygroscopic and sensitive to light/heat. Store at 2–8°C in airtight, amber-glass containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . Pre-experiment stability tests (e.g., TGA/DSC) under intended conditions (solvent, temperature) are advised to confirm integrity .

Q. What safety protocols are critical when handling this compound?

Q. How can researchers verify the compound’s reactivity in aqueous vs. non-polar solvents?

Perform solvolysis studies in solvents of varying polarity (e.g., water, DMSO, hexane) under controlled pH. Monitor degradation via UV-Vis spectroscopy or LC-MS. For non-polar media, ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Validate predictions with experimental assays (e.g., surface plasmon resonance) to compare binding affinities . Density functional theory (DFT) calculates electronic properties to rationalize reactivity .

Q. How to design experiments to resolve contradictions in reported toxicity data?

- Meta-analysis : Compare toxicity classifications across studies, noting variances in test models (e.g., in vitro vs. in vivo) or exposure durations .

- Dose-response studies : Use standardized assays (e.g., OECD TG 423) to establish LD₅₀/EC₅₀ under controlled conditions .

- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to identify bioactivation/deactivation routes .

Q. What strategies optimize synthetic yield while maintaining stereochemical purity?

- Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantioselectivity .

- Reaction optimization : DOE (design of experiments) varies temperature, solvent, and stoichiometry to maximize yield .

- In-line analytics : Use PAT (process analytical technology) like FTIR for real-time monitoring .

Q. How to analyze the compound’s degradation products under oxidative stress?

Subject the compound to forced degradation (e.g., H₂O₂, UV light) and identify products via LC-QTOF-MS. Compare fragmentation patterns with databases (e.g., mzCloud) . Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Q. What methodologies validate the compound’s role in multi-step organic syntheses (e.g., as a chiral building block)?

- Cross-coupling reactions : Test compatibility with Suzuki-Miyaura or Buchwald-Hartwig conditions .

- Stereochemical tracking : Use isotopic labeling (¹³C/²H) to trace retention/inversion during bond formation .

- Scalability trials : Pilot-scale reactions (1–10 g) assess reproducibility and purification feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.